5-Hydroxy-4-azaindole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

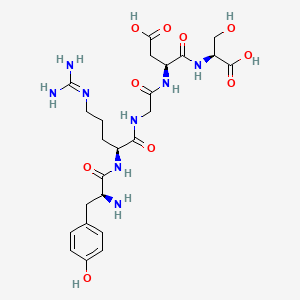

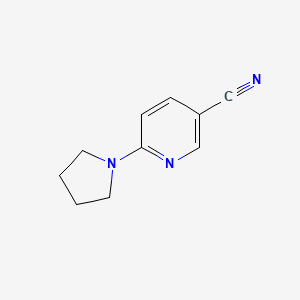

5-Hydroxy-4-azaindole-3-carbaldehyde is a novel class of nitrogen heterocyclic compound with potential applications in various fields of research. It is a significant heterocyclic system in natural products and drugs . The CAS number for this compound is 1027068-77-4 .

Synthesis Analysis

The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This strategy is mechanistically different from the reported routes and involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization .

Molecular Structure Analysis

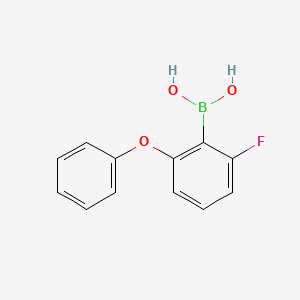

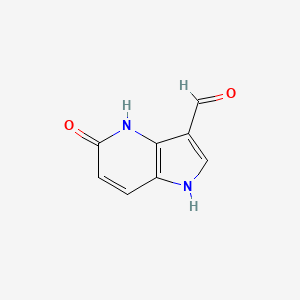

The molecular structure of 5-Hydroxy-4-azaindole-3-carbaldehyde is represented by the formula C8H6N2O2 . The molecular weight of this compound is 162.15 g/mol.

Chemical Reactions Analysis

The chemical reactions involving 5-Hydroxy-4-azaindole-3-carbaldehyde are complex and involve several steps. For instance, the remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-4-azaindole-3-carbaldehyde include its molecular weight, which is 162.15 g/mol. Other properties such as melting point, boiling point, and density can be found in specific databases .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Natural Products

Azaindoles are present in many biologically active natural products and synthetic derivatives. They have recently led to several therapeutic agents for a variety of diseases . The biochemical and biophysical properties of azaindoles make them attractive targets for novel synthetic methods, which can produce diversely substituted azaindoles, including bioactive natural products and drug candidates .

Multicomponent Reactions (MCRs)

1H-Indole-3-carbaldehyde derivatives, like 5-Hydroxy-4-azaindole-3-carbaldehyde, play a crucial role in MCRs. These reactions are a sustainable strategy to create complex molecules in a single step, which is time- and cost-effective, and aligns with green chemistry principles . MCRs have been used to synthesize various biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Kinase Inhibitors

The azaindole framework is extensively used in the design of kinase inhibitors. These inhibitors are pivotal in drug discovery and innovation, targeting various protein kinases involved in disease pathways. Azaindole derivatives have emerged from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs as effective kinase inhibitors .

Antioxidant Properties

Indole derivatives exhibit significant antioxidant activities. The indole nucleus is found in many natural products and has shown various biological activities, including antioxidant effects. This property is crucial for developing treatments for oxidative stress-related diseases .

Antimicrobial and Antibiotic Activities

Indole derivatives also display antimicrobial and antibiotic properties. These activities are essential for developing new treatments against resistant strains of bacteria and other pathogens. The indole core structure is a key component in many compounds with these properties .

Anti-inflammatory and Anticancer Activities

The indole nucleus, part of the 5-Hydroxy-4-azaindole-3-carbaldehyde structure, is known for its anti-inflammatory and anticancer activities. These properties make it a valuable scaffold for pharmaceutical development, leading to new therapies for inflammation and cancer .

Zukünftige Richtungen

The future directions for the use of 5-Hydroxy-4-azaindole-3-carbaldehyde could involve its incorporation into bioactive molecules, especially at the later stages of synthesis, to reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization . This compound represents a novel class of nitrogen heterocyclic compound with potential applications in various fields of research.

Wirkmechanismus

Target of Action

It is known that the azaindole chemical scaffold, to which this compound belongs, is represented in many biologically active natural products and synthetic derivatives . These compounds have yielded several therapeutic agents for a variety of diseases .

Mode of Action

It’s worth noting that azaindoles, in general, have interesting biochemical and biophysical properties . These properties have led numerous investigators to design and implement novel synthetic methods for azaindole core units, which have been used to produce a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .

Biochemical Pathways

It is known that derivatives of indole-3-carbaldehyde, a similar compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives play an important role in pathogen defense in cruciferous plants .

Result of Action

It’s worth noting that azaindoles, in general, have yielded several therapeutic agents for a variety of diseases , suggesting that they may have significant biological effects.

Action Environment

It’s known that the biosynthesis of similar compounds, such as indole-3-carbaldehyde derivatives, can be influenced by environmental factors such as silver nitrate treatment .

Eigenschaften

IUPAC Name |

5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMCDFZDRNVMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440280 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-4-azaindole-3-carbaldehyde | |

CAS RN |

1027068-77-4 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

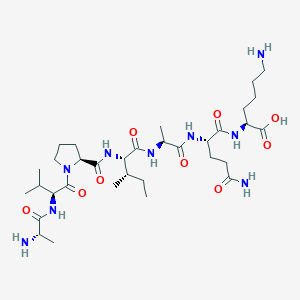

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)